trans-Deltamethrin

Übersicht

Beschreibung

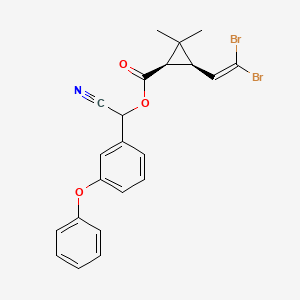

trans-Deltamethrin: is a synthetic pyrethroid insecticide widely used for controlling pests in agriculture, aquaculture, and domestic settings. It is known for its high insecticidal activity against a broad spectrum of pests and relatively low toxicity to mammals . The chemical structure of this compound is characterized by the presence of an alpha-cyano-3-phenoxybenzyl group and a dibromovinyl group attached to a cyclopropane carboxylate moiety .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of trans-Deltamethrin involves several steps, starting with the preparation of the key intermediate, alpha-cyano-3-phenoxybenzyl alcohol. This intermediate is then esterified with 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions using optimized conditions to maximize yield and purity. The process includes the use of solvents such as hexane or acetone for extraction and purification, followed by gel permeation chromatography for further refinement .

Analyse Chemischer Reaktionen

Types of Reactions: trans-Deltamethrin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites such as 3-phenoxybenzoic acid and 3-phenoxybenzaldehyde.

Reduction: Reduction reactions can lead to the formation of less toxic metabolites.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed:

Oxidation: 3-phenoxybenzoic acid, 3-phenoxybenzaldehyde

Reduction: Various less toxic metabolites

Substitution: Substituted derivatives of this compound

Wissenschaftliche Forschungsanwendungen

trans-Deltamethrin has a wide range of scientific research applications:

Wirkmechanismus

trans-Deltamethrin exerts its insecticidal effects by binding to voltage-gated sodium channels in the nerve cells of insects. This binding disrupts the normal function of the sodium channels, leading to prolonged depolarization of the nerve cells, paralysis, and eventually death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of nerve signal transmission .

Vergleich Mit ähnlichen Verbindungen

- Cypermethrin

- Permethrin

- Fenvalerate

Comparison:

- Cypermethrin: Similar to trans-Deltamethrin in structure and mode of action but differs in the specific substituents on the cyclopropane ring, leading to variations in insecticidal potency and environmental persistence .

- Permethrin: Another pyrethroid with a similar mechanism of action but generally lower potency compared to this compound .

- Fenvalerate: Shares the alpha-cyano group with this compound, contributing to its high insecticidal activity, but has different substituents that affect its toxicity profile .

This compound stands out due to its high efficacy and relatively low mammalian toxicity, making it a preferred choice in various applications .

Biologische Aktivität

trans-Deltamethrin, a synthetic pyrethroid insecticide, is widely recognized for its potent biological activity against various insect pests. This article delves into the compound's biological effects, focusing on its neurotoxicological impacts, efficacy in pest control, and potential health implications based on diverse research findings.

This compound is chemically defined as [(S)-alpha-cyano-3-phenoxybenzyl (1S,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate]. Its mechanism of action primarily involves the disruption of sodium channel function in the nervous systems of insects, leading to paralysis and death. This action is similar to that of other pyrethroids but is characterized by a higher potency and a longer residual effect on treated surfaces.

Neurotoxicological Effects

Research has demonstrated that exposure to this compound can lead to significant neurotoxic effects in various model organisms, including mammals and aquatic species.

Case Study: Developmental Exposure in Zebrafish

A study investigating the effects of developmental exposure to deltamethrin in zebrafish revealed increased locomotor activity associated with dopaminergic dysfunction. Larval zebrafish exposed to low doses exhibited heightened swim activity when transitioning to darkness, indicating alterations in dopamine neurotransmission pathways. The study highlighted that developmental exposure could lead to persistent behavioral changes due to disrupted dopamine receptor signaling .

In Vitro Studies on Human Neural Cells

In vitro studies assessing the impact of deltamethrin on human neural progenitor cells indicated significant effects on neuronal network formation and oligodendrocyte differentiation. These findings suggest that even at low concentrations, this compound can adversely affect human neural cell development, raising concerns about its safety profile .

Efficacy Against Insect Pests

This compound has been extensively evaluated for its efficacy against various mosquito species, particularly in malaria control strategies.

Laboratory Evaluation of Deltamethrin-Infused Nets

A field trial conducted in India assessed the effectiveness of long-lasting polyethylene nets infused with deltamethrin against malaria vectors such as Anopheles minimus. Results indicated a significant reduction in mosquito populations within treated areas, demonstrating the compound's effectiveness as a vector control agent. The study reported that the mosquito populations virtually disappeared from villages using deltamethrin-treated nets .

Toxicity and Health Implications

The acute toxicity of this compound has been well-documented. Studies indicate an oral LD50 (lethal dose for 50% of subjects) ranging from 30 mg/kg for female rats to 50 mg/kg for male rats. Symptoms of acute poisoning include ataxia and salivation . Chronic exposure studies in rodents have raised concerns about potential carcinogenic effects; however, no significant increase in tumor incidence was observed in long-term studies .

Summary of Toxicological Findings

| Study Type | Species | Dose (mg/kg) | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 30-50 | Salivation, ataxia |

| Chronic Exposure | Mice | 1-8 | No tumors; thyroid adenomas in some treated rats |

| Developmental Neurotoxicity | Zebrafish | Low doses | Increased locomotor activity; dopaminergic dysfunction |

| In Vitro Cell Studies | Human Neural Cells | Low doses | Impaired neuronal differentiation |

Eigenschaften

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18?,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-DXCJPMOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@H]1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64363-96-8 | |

| Record name | trans-Deltamethrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064363968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.